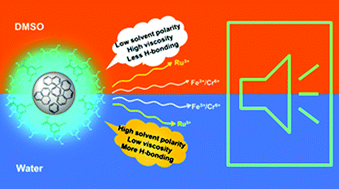Amplified luminescence quenching effect upon binding of nitrogen doped carbon nanodots to transition metal ions†
Photochemical & Photobiological Sciences Pub Date: 2019-12-26 DOI: 10.1039/C9PP00420C
Abstract
There is a significant drive to identify a unified emission mechanism hidden behind carbon nanodots (CDs) to attain reliable control over their photoluminescence properties. This issue is addressed here by investigating the fluorescence response of citric acid and urea-based nitrogen doped carbon nanodots (NCDs) towards transition metal ions in solutions of different polarities/viscosities/hydrogen bonding strengths. The photoluminescence from NCDs upon excitation at 400 nm is quenched by metal ions such as chromium(VI), ruthenium(III) and iron(III) in two different polar solvents, protic water and aprotic dimethylsulphoxide (DMSO). This amplified luminescence quenching in polar solutions showed significant static quenching contributions. The quenching phenomenon highly depends on the excitation wavelength and solvent environment. The fluorescence quenching sequence reveals that pyridinic nitrogen-bases have a dominant influence on J-like emissive aggregates of NCDs. Similarly, oxygen-containing functional groups play a significant role in constructing H-aggregates of NCDs. The most intense emission is contributed by the J-like assembly of H-aggregates.

Recommended Literature
- [1] A density functional theory study of atomic oxygen and nitrogenadsorption over α-alumina (0001)
- [2] The detrimental effect of excess mobile ions in planar CH3NH3PbI3 perovskite solar cells†
- [3] The first catalyst and solvent-free synthesis of 2-arylimidazo[2,1-b][1,3,4]thiadiazoles: a comparative assessment of greenness†
- [4] Structure and electronic properties of rare earth DOBDC metal–organic-frameworks†
- [5] Development of pH sensing colloidal nanoparticles and oil/water separating electrospun membranes containing oxazolidine from functional polymers†
- [6] Gold-nanoparticle-modified polyvinylidene fluoride membranes used for western blotting with high sensitivity
- [7] Less is more – multiscale modelling of self-assembling multivalency and its impact on DNA binding and gene delivery
- [8] Antitumor efficacy in H22 tumor bearing mice and immunoregulatory activity on RAW 264.7 macrophages of polysaccharides from Talinum triangulare
- [9] Contents list
- [10] Rh(iii)-catalyzed C–H annulation of sulfoxonium ylides with iodonium ylides towards isocoumarins†
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 10432-84-5









